molecular formula C10H8ClNO2 B050944 3-Acetyloxy-5-chloroindole CAS No. 114306-00-2

3-Acetyloxy-5-chloroindole

Cat. No. B050944
M. Wt: 209.63 g/mol
InChI Key: IFSSBGDLKMSHCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Acetyloxy-5-chloroindole and related compounds involves multiple steps, including chloroacetylation and cyclization reactions. Wu Ming (2001) described a process starting from 4-chloroaniline and chloroacetyl chloride, achieving a high purity product through optimal reaction conditions (Wu Ming, 2001). Another approach by Yamaguchi and Manabe (2017) involves Pd-catalyzed cross-coupling and cyclization to synthesize trisubstituted indoles, highlighting the versatility of indole synthesis methods (Yamaguchi & Manabe, 2017).

Molecular Structure Analysis

The molecular structure of 3-Acetyloxy-5-chloroindole derivatives can be characterized using various spectroscopic and crystallographic techniques. Gholamhossein Khalili et al. (2016) demonstrated the crystal structure of related indolizine derivatives, providing insights into the molecular geometry and intermolecular interactions of such compounds (Khalili et al., 2016).

Chemical Reactions and Properties

Indole derivatives participate in a range of chemical reactions, offering pathways to synthesize complex molecular architectures. DiPoto, Hughes, and Wu (2015) reported on dearomative annulation reactions to synthesize pyrroloindolines, illustrating the chemical reactivity of indole compounds (DiPoto et al., 2015).

Physical Properties Analysis

The physical properties of 3-Acetyloxy-5-chloroindole, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various conditions. The synthesis and structural analysis by Gholamhossein Khalili et al. (2016) provide valuable data on the compound's physical characteristics (Khalili et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 3-Acetyloxy-5-chloroindole, are fundamental for its application in synthesis and material science. The work by DiPoto, Hughes, and Wu (2015) on the synthesis of pyrroloindolines showcases the compound's chemical versatility and potential for creating bioactive molecules (DiPoto et al., 2015).

Scientific Research Applications

Auxin Activity in Plant Growth

4-Chloroindole-3-acetic acid (4-Cl-IAA), closely related to 3-Acetyloxy-5-chloroindole, is a naturally occurring auxin in certain plants, demonstrating potent auxin activity in various bioassays. This compound has been instrumental in understanding the structural requirements for auxin activity, influencing plant growth and development, particularly in the Vicieae tribe of the Fabaceae family and Pinus sylvestris. Research by Reinecke (2004) delves into the role of 4-Cl-IAA in plant growth, focusing on species such as Pisum sativum and Vicia faba.

Synthesis and Chemical Research

Indoles, including 3-Acetyloxy-5-chloroindole derivatives, are significant in chemical synthesis. For example, the organocatalytic asymmetric synthesis of 3-chlorooxindoles, as demonstrated by Noole et al. (2012), showcases the creation of enantiomerically enriched 3-chlorooxindoles with high yields and diastereoselectivities. This highlights the compound's relevance in developing stereoselective synthesis methods.

Environmental and Biotechnological Applications

The microbial degradation of indole derivatives, including 3-Acetyloxy-5-chloroindole, represents a crucial area of environmental science. Indole and its derivatives are worldwide pollutants, and their microbial degradation pathways offer insights into bioremediation strategies. Arora, Sharma, & Bae (2015) review the aerobic and anaerobic microbial degradation pathways of indole derivatives, underscoring the environmental significance of understanding these processes.

Biological Activities and Potential Applications

Research on 4-Chloroindole-3-acetic acid and its esters, related to 3-Acetyloxy-5-chloroindole, has unveiled promising biological activities. These compounds have demonstrated strong plant growth-regulating activities, including elongation, inhibition, and root formation in various plants. The study by Katayama (2000) highlights the potential of these compounds as bioactive agents in agriculture, emphasizing their stronger activity compared to traditional auxins like indole-3-acetic acid.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the potential applications of 3-Acetyloxy-5-chloroindole in various fields, such as medicine and pharmacology.

properties

IUPAC Name

(5-chloro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSSBGDLKMSHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-indol-3-yl acetate

CAS RN

114306-00-2
Record name 5-chloro-1H-indol-3-yl acetate
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